molecular formula C15H13N3O3S B5741544 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide

2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide

Cat. No.: B5741544
M. Wt: 315.3 g/mol
InChI Key: GVNAKGGQZVZFSD-BQYQJAHWSA-N
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Description

2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide is a complex organic compound that features a furan ring, a benzamide group, and a carbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide typically involves multiple steps. One common route starts with the preparation of (2E)-3-(furan-2-yl)prop-2-enoyl chloride, which is then reacted with a suitable amine to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzamide moiety can produce benzyl alcohol derivatives.

Scientific Research Applications

2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The carbamothioyl group can also interact with metal ions, affecting enzymatic activity and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c16-14(20)11-5-1-2-6-12(11)17-15(22)18-13(19)8-7-10-4-3-9-21-10/h1-9H,(H2,16,20)(H2,17,18,19,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNAKGGQZVZFSD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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